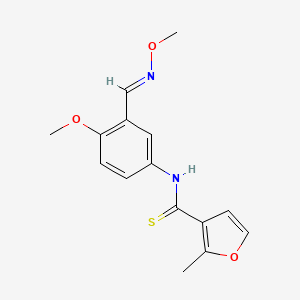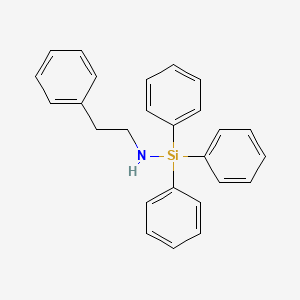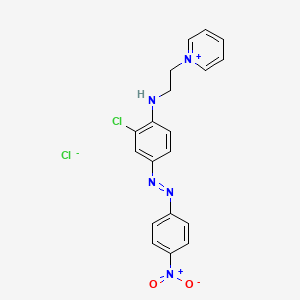
Acenaphthylene, eicosafluorododecahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acenaphthylene, eicosafluorododecahydro- is a polycyclic aromatic hydrocarbon with a unique structure that includes multiple fused rings. This compound is characterized by its high degree of fluorination, which imparts distinct chemical and physical properties. It is a yellow solid that is insoluble in water but highly soluble in organic solvents such as ethanol, diethyl ether, and benzene .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acenaphthylene, eicosafluorododecahydro- typically involves the fluorination of acenaphthylene. One common method is the direct fluorination of acenaphthylene using elemental fluorine in the presence of a catalyst. This reaction is carried out under controlled conditions to prevent over-fluorination and to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of acenaphthylene, eicosafluorododecahydro- often employs a continuous flow reactor system to maintain precise control over reaction conditions. This method allows for the efficient production of the compound on a large scale while minimizing the risk of side reactions and ensuring high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Acenaphthylene, eicosafluorododecahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form acenaphthoquinone derivatives.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Acenaphthoquinone derivatives.
Reduction: More saturated hydrocarbons such as acenaphthene.
Substitution: Various halogenated acenaphthylene derivatives.
Aplicaciones Científicas De Investigación
Acenaphthylene, eicosafluorododecahydro- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which acenaphthylene, eicosafluorododecahydro- exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The high degree of fluorination enhances its binding affinity and specificity for these targets, leading to various biological and chemical effects. The pathways involved often include oxidative stress and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Acenaphthene: A less fluorinated analog with similar structural features but different chemical properties.
Acenaphthoquinone: An oxidized derivative with distinct reactivity and applications.
Spiroacenaphthylenes: Compounds with spiro-fused cyclic frameworks that exhibit unique biological activities.
Uniqueness
Acenaphthylene, eicosafluorododecahydro- stands out due to its high degree of fluorination, which imparts unique chemical stability, reactivity, and biological activity. This makes it a valuable compound for various advanced applications in research and industry .
Propiedades
Número CAS |
307-07-3 |
|---|---|
Fórmula molecular |
C12F20 |
Peso molecular |
524.10 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,3a,4,4,5,5,5a,6,6,7,7,8,8,8a,8b-icosafluoroacenaphthylene |
InChI |
InChI=1S/C12F20/c13-1-2(14)5(17,18)6(19,20)3(1,15)8(23,24)12(31,32)10(27,28)4(1,16)9(25,26)11(29,30)7(2,21)22 |
Clave InChI |
VDXGSVGYMMTFHU-UHFFFAOYSA-N |
SMILES canónico |
C12(C3(C(C(C1(C(C(C(C2(C(C(C3(F)F)(F)F)(F)F)F)(F)F)(F)F)(F)F)F)(F)F)(F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12687876.png)


![[2-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-4,6-dimethylphenyl]-phenylmethanone;hydrochloride](/img/structure/B12687890.png)
![tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate](/img/structure/B12687893.png)







